5-(allylsulfanyl)-1-(2,4-dichloro-5-methoxyphenyl)-1H-1,2,3,4-tetraazole
Overview
Description
5-(allylsulfanyl)-1-(2,4-dichloro-5-methoxyphenyl)-1H-1,2,3,4-tetraazole is a synthetic organic compound characterized by the presence of a tetraazole ring substituted with an allylsulfanyl group and a dichloro-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(allylsulfanyl)-1-(2,4-dichloro-5-methoxyphenyl)-1H-1,2,3,4-tetraazole typically involves the following steps:
Formation of the Tetraazole Ring: The tetraazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and nitriles under acidic or basic conditions.
Introduction of the Allylsulfanyl Group: The allylsulfanyl group can be introduced via a nucleophilic substitution reaction using allyl thiol and an appropriate leaving group on the tetraazole ring.
Attachment of the Dichloro-Methoxyphenyl Group: The dichloro-methoxyphenyl group can be attached through a coupling reaction, such as a Suzuki or Heck reaction, using the corresponding aryl halide and a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The allylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The dichloro groups can be reduced to form the corresponding chlorinated or dechlorinated products.
Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of partially or fully dechlorinated products.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-(allylsulfanyl)-1-(2,4-dichloro-5-methoxyphenyl)-1H-1,2,3,4-tetraazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of tetraazole derivatives on biological systems. It may serve as a lead compound for the development of new pharmaceuticals with potential antimicrobial, antifungal, or anticancer properties.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its structural features may allow it to interact with specific biological targets, leading to the development of new drugs.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 5-(allylsulfanyl)-1-(2,4-dichloro-5-methoxyphenyl)-1H-1,2,3,4-tetraazole involves its interaction with molecular targets in biological systems. The tetraazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The allylsulfanyl and dichloro-methoxyphenyl groups may enhance the compound’s binding affinity and specificity for these targets. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 5-(methylsulfanyl)-1-(2,4-dichloro-5-methoxyphenyl)-1H-1,2,3,4-tetraazole
- 5-(ethylsulfanyl)-1-(2,4-dichloro-5-methoxyphenyl)-1H-1,2,3,4-tetraazole
- 5-(propylsulfanyl)-1-(2,4-dichloro-5-methoxyphenyl)-1H-1,2,3,4-tetraazole
Uniqueness
5-(allylsulfanyl)-1-(2,4-dichloro-5-methoxyphenyl)-1H-1,2,3,4-tetraazole is unique due to the presence of the allylsulfanyl group, which imparts distinct chemical and biological properties. This group can undergo specific reactions that are not possible with other alkylsulfanyl derivatives, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(2,4-dichloro-5-methoxyphenyl)-5-prop-2-enylsulfanyltetrazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2N4OS/c1-3-4-19-11-14-15-16-17(11)9-6-10(18-2)8(13)5-7(9)12/h3,5-6H,1,4H2,2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDDRWFQSIHSGJK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)N2C(=NN=N2)SCC=C)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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